Bis(phenoxyethoxy)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(phenoxyethoxy)methane, also known as BisP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use as a surfactant and emulsifier. This compound is composed of two phenoxyethoxy groups attached to a central methane molecule, giving it unique properties that make it useful in a variety of applications.
Wirkmechanismus
The mechanism of action of Bis(phenoxyethoxy)methane is not fully understood, but it is believed to be related to its ability to interact with lipid membranes and alter their properties. This can lead to changes in the behavior of proteins and other molecules that interact with the membrane, potentially affecting cellular processes.
Biochemical and Physiological Effects
Studies have shown that Bis(phenoxyethoxy)methane can have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that Bis(phenoxyethoxy)methane can disrupt the structure of lipid membranes and alter the activity of enzymes and other proteins. In vivo studies have shown that exposure to Bis(phenoxyethoxy)methane can lead to changes in organ function and the development of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bis(phenoxyethoxy)methane in lab experiments is its ability to act as a surfactant and emulsifier, which can improve the solubility and stability of other compounds. However, its potential toxicity and the lack of understanding of its mechanism of action can also be limitations in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Bis(phenoxyethoxy)methane. One area of interest is in the development of new surfactants and emulsifiers based on the structure of Bis(phenoxyethoxy)methane. Another area of focus is on understanding the mechanism of action of Bis(phenoxyethoxy)methane and its potential effects on cellular processes. Additionally, studies are needed to evaluate the potential toxicity of Bis(phenoxyethoxy)methane and its effects on human health and the environment.
Synthesemethoden
The synthesis of Bis(phenoxyethoxy)methane involves the reaction of 4-chloromethylphenol with sodium phenoxyethoxide in the presence of a suitable solvent. The resulting product is then purified through a series of steps, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
Bis(phenoxyethoxy)methane has been found to have potential applications in a variety of scientific research fields. One area of interest is in the development of new surfactants and emulsifiers for use in the production of pharmaceuticals, cosmetics, and other consumer products. Bis(phenoxyethoxy)methane has also been studied for its potential use as a lubricant and as a component in the synthesis of polymers.
Eigenschaften
CAS-Nummer |
13879-32-8 |
---|---|
Produktname |
Bis(phenoxyethoxy)methane |
Molekularformel |
C17H20O4 |
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
2-(2-phenoxyethoxymethoxy)ethoxybenzene |
InChI |
InChI=1S/C17H20O4/c1-3-7-16(8-4-1)20-13-11-18-15-19-12-14-21-17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI-Schlüssel |
GKJNKWKTBXIQDE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCCOCOCCOC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)OCCOCOCCOC2=CC=CC=C2 |
Andere CAS-Nummern |
13879-32-8 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.